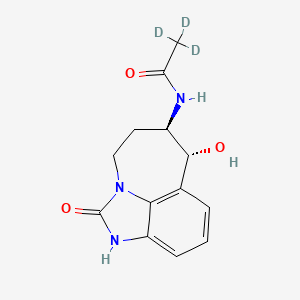
Acetyl-N-deisopropyl-Zilpaterol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl-N-deisopropyl-Zilpaterol-d3 is a deuterium-labeled derivative of Acetyl-N-deisopropyl-Zilpaterol. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules is often used as a tracer for quantitation during the drug development process . This compound is primarily used in scientific research to study the pharmacokinetic and metabolic profiles of drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-N-deisopropyl-Zilpaterol-d3 involves the incorporation of deuterium into the parent compound, Acetyl-N-deisopropyl-Zilpaterol. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for deuterium labeling include the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of deuterium-labeled compounds typically involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, and the final product undergoes rigorous quality control to ensure its suitability for research applications .
化学反应分析
Types of Reactions
Acetyl-N-deisopropyl-Zilpaterol-d3 can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Acetyl-N-deisopropyl-Zilpaterol-d3 is used in various scientific research applications, including:
Chemistry: As a tracer in studies of reaction mechanisms and kinetics.
Biology: To investigate metabolic pathways and enzyme activities.
Medicine: In pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: In the development of new pharmaceuticals and the optimization of existing drug formulations
作用机制
The mechanism of action of Acetyl-N-deisopropyl-Zilpaterol-d3 involves its interaction with biological molecules as a deuterium-labeled analog. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to the non-labeled parent compound. The specific molecular targets and pathways involved depend on the context of its use in research .
相似化合物的比较
Similar Compounds
Acetyl-N-deisopropyl-Zilpaterol: The non-deuterated parent compound.
Deuterium-labeled analogs: Other compounds labeled with deuterium for similar research purposes.
Uniqueness
Acetyl-N-deisopropyl-Zilpaterol-d3 is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Deuterium substitution can lead to changes in the compound’s behavior in biological systems, making it a valuable tool for researchers .
属性
分子式 |
C13H15N3O3 |
|---|---|
分子量 |
264.29 g/mol |
IUPAC 名称 |
2,2,2-trideuterio-N-[(9R,10R)-9-hydroxy-2-oxo-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-10-yl]acetamide |
InChI |
InChI=1S/C13H15N3O3/c1-7(17)14-10-5-6-16-11-8(12(10)18)3-2-4-9(11)15-13(16)19/h2-4,10,12,18H,5-6H2,1H3,(H,14,17)(H,15,19)/t10-,12-/m1/s1/i1D3 |
InChI 键 |
YMCKOXSWPDSVLP-SVNJTMHBSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1CCN2C3=C([C@H]1O)C=CC=C3NC2=O |
规范 SMILES |
CC(=O)NC1CCN2C3=C(C1O)C=CC=C3NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


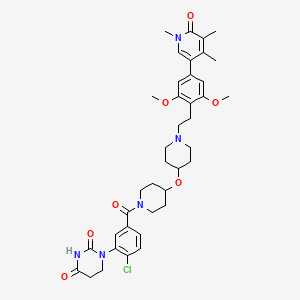
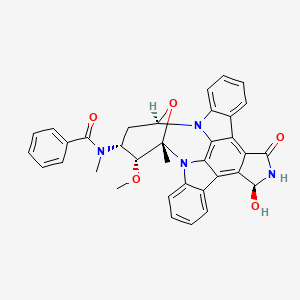
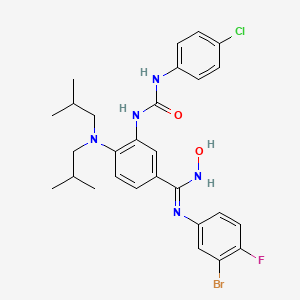
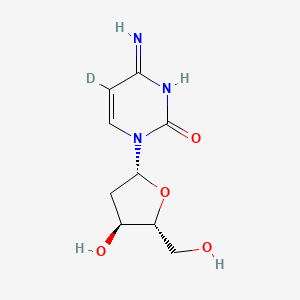
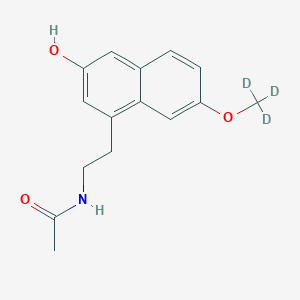
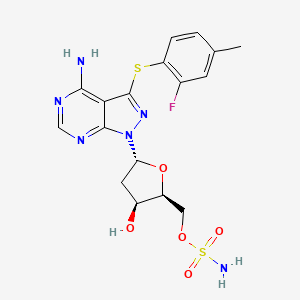
![8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide](/img/structure/B12420844.png)




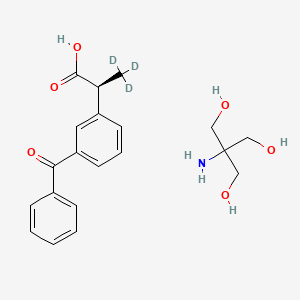

![(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide](/img/structure/B12420898.png)
